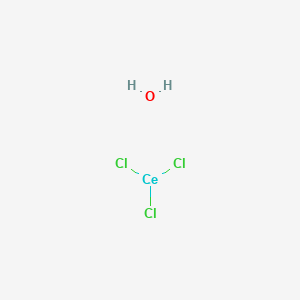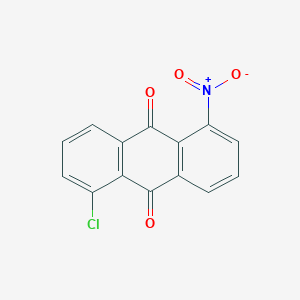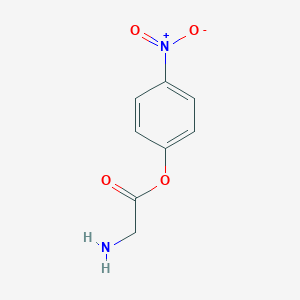
4-Nitrophenyl 2-aminoacetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Nitrophenyl compounds often involves the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials . This process has been explored by thousands of researchers and is considered a benchmark reaction to assess the activity of nanostructured materials . Another method involves the phase-transfer aminolysis of 4-Nitrophenyl Acetate with Amino Acid Salts .Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl compounds can be analyzed using various techniques. For instance, the Fourier transform infrared spectra of ethyl 2-amino-4- (4-nitrophenyl)-4H-pyrano [3,2-h]quinoline-3-carboxylate were recorded within the range 4000–400 cm –1 .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) is a commonly used reaction to examine the activity of catalytic nanostructures in an aqueous environment . Another reaction involves the enzymatic reaction carried out in 96-well plates containing clarified cell lysate, KP i buffer, PLP, 2-(4-nitrophenyl)ethan-1-amine 5 as amine donor and the substrate, with 20% DMSO to aid substrate solubility .Safety And Hazards
Orientations Futures
The future directions for the study of 4-Nitrophenyl compounds could involve further exploration of their catalytic activity, particularly in the reduction of 4-nitrophenol . Additionally, the design, synthesis, and characterization of new carbamates of 4-Nitrophenylchloroformate and their antimicrobial and antioxidant activities could be an area of future research .
Propriétés
IUPAC Name |
(4-nitrophenyl) 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGONNPXPJQKSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170120 | |
| Record name | 4-Nitrophenyl glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 2-aminoacetate | |
CAS RN |
17639-39-3 | |
| Record name | 4-Nitrophenyl glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

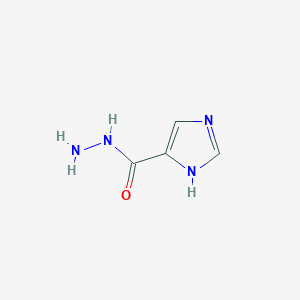
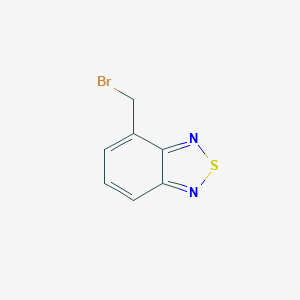
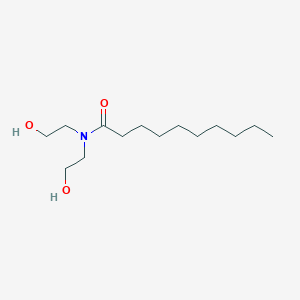
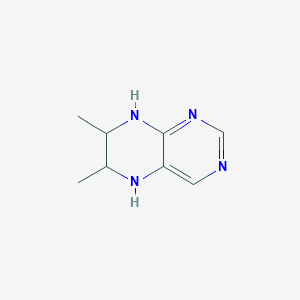
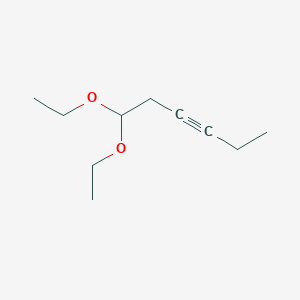
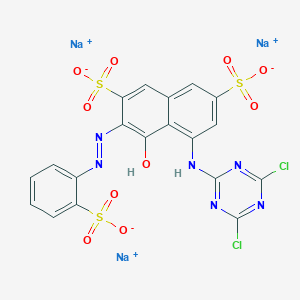
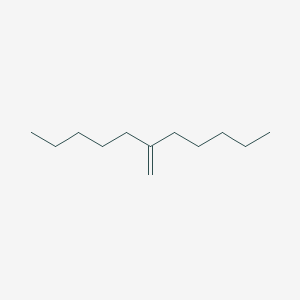
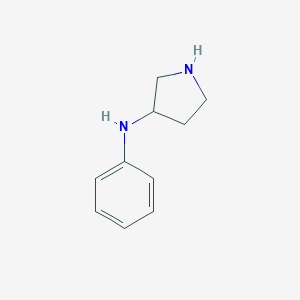
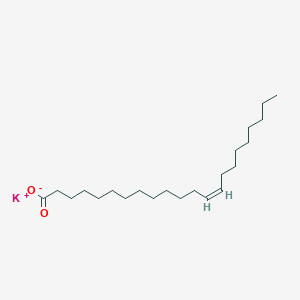
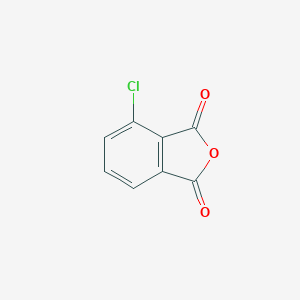
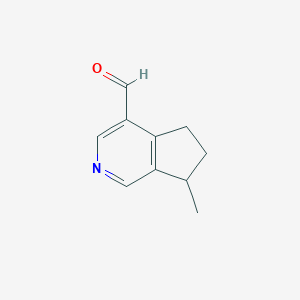
![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)
